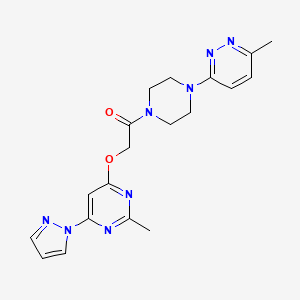
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A pyrazole moiety
- A pyrimidine ring
- A piperazine group
This combination is significant for its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyrimidine derivatives often exhibit a variety of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Compounds with similar structures have been noted to inhibit various kinases involved in cell signaling pathways, which can lead to reduced cancer cell growth.
- Regulation of Apoptosis : The compound may influence apoptotic pathways by modulating proteins associated with cell survival and death.
Case Studies
-
Anticancer Efficacy : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, such as:
- A375 (melanoma)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- Inflammatory Response Modulation : Research highlighted the ability of pyrazole derivatives to reduce pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory conditions .
Data Tables
Propiedades
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-14-4-5-16(24-23-14)25-8-10-26(11-9-25)19(28)13-29-18-12-17(21-15(2)22-18)27-7-3-6-20-27/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRSBZQJBDVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NC(=NC(=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














